
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7BrFNO·HCl. It is a crystalline solid that has a white to off-white color. This compound is commonly used in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-6-methoxyaniline hydrochloride typically involves the bromination and fluorination of aniline derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-methoxyaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride can be compared with similar compounds such as:
2-Bromo-4-methoxyaniline: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Bromo-2-methoxyaniline: Differently substituted, leading to variations in chemical behavior and uses.
2-Bromo-4-fluoroaniline: Lacks the methoxy group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C7H8BrClFNO |
|---|---|
Molecular Weight |
256.50 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO.ClH/c1-11-6-3-4(9)2-5(8)7(6)10;/h2-3H,10H2,1H3;1H |
InChI Key |
BQCPMJCHMNKHST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


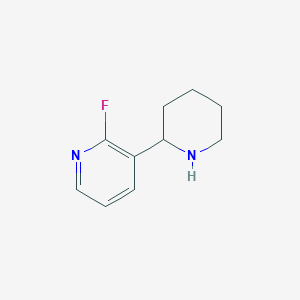
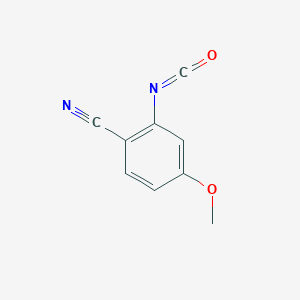
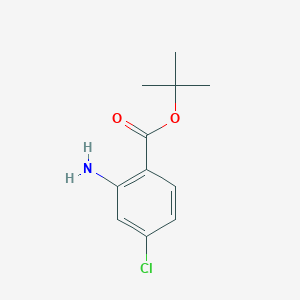
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)

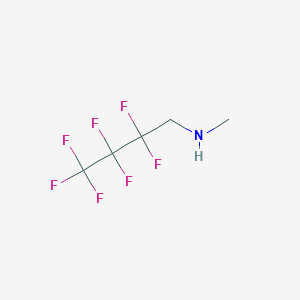
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
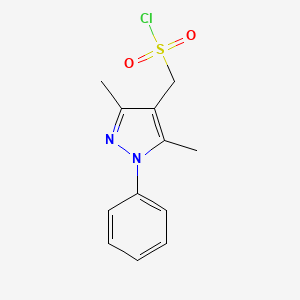
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
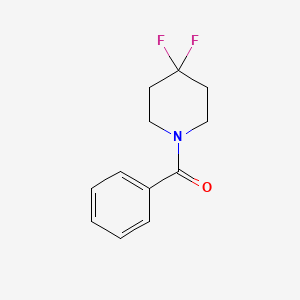
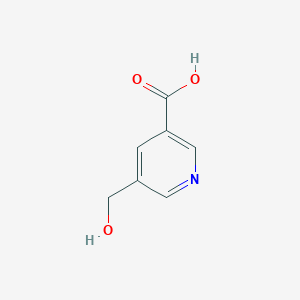
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
